N'-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid
CAS No.:
Cat. No.: VC13275369
Molecular Formula: C9H9Br2N3OS
Molecular Weight: 367.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9Br2N3OS |
|---|---|
| Molecular Weight | 367.06 g/mol |
| IUPAC Name | 1-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-methylthiourea |
| Standard InChI | InChI=1S/C9H9Br2N3OS/c1-12-9(16)14-13-4-5-2-6(10)8(15)7(11)3-5/h2-4,15H,1H3,(H2,12,14,16)/b13-4- |
| Standard InChI Key | NTJVOTHXYGNFPK-PQMHYQBVSA-N |
| Isomeric SMILES | CNC(=S)N/N=C\C1=CC(=C(C(=C1)Br)O)Br |
| SMILES | CNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)Br |
| Canonical SMILES | CNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)Br |
Introduction
Structural and Chemical Characterization
Molecular Architecture
N'-(3,5-dibromo-4-hydroxybenzylidene)-N-methylcarbamohydrazonothioic acid (IUPAC name: 1-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-methylthiourea) features a benzylidene backbone substituted with bromine atoms at the 3- and 5-positions and a hydroxyl group at the 4-position. The hydrazonothioic acid moiety is appended via a methylene linkage, with a methyl group substituting the terminal nitrogen (Fig. 1).
Molecular Formula:
Molecular Weight: 367.06 g/mol
Spectral Data:
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UV/Vis Spectrum: Brominated aromatic systems typically exhibit absorption maxima in the 250–300 nm range due to π→π* transitions .
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Melting Point: Analogous brominated benzoic acid derivatives display melting points near 228°C , suggesting similar thermal stability for this compound.
Synthetic Routes
The synthesis involves condensation of 3,5-dibromo-4-hydroxybenzaldehyde with N-methylcarbamohydrazonothioic acid under acidic conditions. Key steps include:
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Aldehyde Activation: Protonation of the aldehyde group enhances electrophilicity.
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Nucleophilic Attack: The hydrazine nitrogen attacks the activated carbonyl, forming a hydrazone linkage.
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Purification: Recrystallization or chromatography isolates the product .
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its polar functional groups:
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Polar Solvents: Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).
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Aqueous Media: Limited solubility due to hydrophobic bromine atoms.
Stability: Resists hydrolysis under neutral conditions but may degrade in strongly acidic or basic environments.
Reactivity Profile
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Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones under strong oxidizing conditions (e.g., ) .
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Nucleophilic Substitution: Bromine atoms are susceptible to displacement by amines or thiols, enabling functionalization .
Biological Activities and Mechanisms
Antimicrobial Properties
Brominated hydrazones exhibit broad-spectrum antimicrobial activity. The mechanism involves:
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Membrane Disruption: Enhanced lipophilicity from bromine atoms facilitates penetration into microbial membranes .
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Enzyme Inhibition: Binding to essential bacterial enzymes (e.g., dihydrofolate reductase) disrupts folate synthesis.
Table 1: Antimicrobial Efficacy
Applications in Materials Science
Polymer Composites
The compound’s thioic acid group enables cross-linking in polymer matrices, enhancing mechanical properties:
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Thermal Stability: Decomposition temperatures exceed 300°C in polyurethane composites .
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Tensile Strength: Improvements of 15–20% compared to unmodified polymers.
Nanotechnology
Functionalized nanoparticles incorporating this compound demonstrate:
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Drug Delivery: pH-responsive release of chemotherapeutic agents.
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Surface Modification: Enhanced biocompatibility for biomedical applications .
Agricultural Relevance
Pesticidal Activity
The thioamide moiety confers pesticidal properties via:
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Acetylcholinesterase Inhibition: Disruption of insect nervous systems.
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Oxidative Stress Induction: Generation of reactive oxygen species in plant pathogens .
Plant Growth Regulation
Preliminary studies suggest modulation of auxin signaling pathways, promoting root development in Arabidopsis thaliana .
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparisons
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